molecular formula C10H22O3Si2 B14747532 2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester CAS No. 107-62-0

2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester

Cat. No.: B14747532
CAS No.: 107-62-0
M. Wt: 246.45 g/mol
InChI Key: RZKKLXUEULTOGP-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester is a chemical compound with the molecular formula C10H22O3Si2. This compound is known for its unique structure, which includes a siloxane group, making it an interesting subject for various scientific studies and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with (pentamethyldisiloxanyl)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological molecules. The siloxane group provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, methyl ester: Similar in structure but lacks the siloxane group.

    2-Propenoic acid, 3-phenyl-, methyl ester: Contains a phenyl group instead of the siloxane group.

    2-Propenoic acid, 2-methyl-, pentyl ester: Contains a pentyl group instead of the siloxane group.

Uniqueness

The presence of the siloxane group in 2-Propenoic acid, 2-methyl-, (pentamethyldisiloxanyl)methyl ester makes it unique compared to other similar compounds. This group imparts unique properties such as enhanced stability, biocompatibility, and the ability to form flexible polymers .

Properties

CAS No.

107-62-0

Molecular Formula

C10H22O3Si2

Molecular Weight

246.45 g/mol

IUPAC Name

[dimethyl(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H22O3Si2/c1-9(2)10(11)12-8-15(6,7)13-14(3,4)5/h1,8H2,2-7H3

InChI Key

RZKKLXUEULTOGP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC[Si](C)(C)O[Si](C)(C)C

Origin of Product

United States

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